6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic compound that features a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride can be achieved through several synthetic routes. One common method involves the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via four bond formations in a single step under mild conditions . Another approach involves the reduction of spirocyclic oxetanyl nitriles, which has been shown to be effective in synthesizing 3-azabicyclo[3.1.1]heptanes .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The transition-metal-free methodology mentioned above is particularly advantageous for industrial applications due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Reduction reactions can be employed to modify the bicyclic framework.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions are typically mild, making them suitable for a wide range of substrates .
Major Products Formed
The major products formed from these reactions include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride
- 3-Azabicyclo[3.1.1]heptanes
Uniqueness
6-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H12ClN |
---|---|
Molecular Weight |
157.64 g/mol |
IUPAC Name |
6-ethynyl-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-2-8-3-4-9-6-7(8)5-8;/h1,7,9H,3-6H2;1H |
InChI Key |
FFRYPUGOSXSKNT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCNCC1C2.Cl |
Origin of Product |
United States |
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